1,3-Dioxoisoindolin-2-yl 2-cyclohexylacetate
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Overview
Description
1,3-Dioxoisoindolin-2-yl 2-cyclohexylacetate is a compound that belongs to the class of isoindoline-1,3-diones These compounds are characterized by an isoindoline nucleus with carbonyl groups at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxoisoindolin-2-yl 2-cyclohexylacetate typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. One common approach is to react o-phthalic acids or anhydrides with amines in a solvent such as isopropanol and water, using a catalyst like SiO2-tpy-Nb at reflux conditions . This method yields the final product with moderate to excellent yields (41–93%).
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and employing scalable purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxoisoindolin-2-yl 2-cyclohexylacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1,3-Dioxoisoindolin-2-yl 2-cyclohexylacetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Industry: The compound is used in the production of polymer additives, colorants, and dyes.
Mechanism of Action
The mechanism of action of 1,3-Dioxoisoindolin-2-yl 2-cyclohexylacetate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with proteins and enzymes, thereby modulating their activity. For example, some derivatives have been shown to inhibit the epidermal growth factor receptor (EGFR), leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxoisoindolin-2-yl derivatives: These compounds share the same isoindoline-1,3-dione core structure but differ in their substituents.
Phthalimide derivatives: Compounds like N-(1,3-dioxoisoindolin-2-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide exhibit similar chemical properties and applications.
Uniqueness
1,3-Dioxoisoindolin-2-yl 2-cyclohexylacetate is unique due to its specific substituent at the 2-position, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
(1,3-dioxoisoindol-2-yl) 2-cyclohexylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c18-14(10-11-6-2-1-3-7-11)21-17-15(19)12-8-4-5-9-13(12)16(17)20/h4-5,8-9,11H,1-3,6-7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMUMKLXFSQLFER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)ON2C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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